CID 71419822

Description

Contextualization of CID 71419822 within Pyrimidine (B1678525) Analogue Research

This compound is classified as a pyrimidine analogue. Pyrimidines are a class of heterocyclic aromatic organic compounds that are fundamental components of nucleic acids, DNA and RNA. Pyrimidine analogues are synthetic compounds that mimic the structure of natural pyrimidines. Due to their structural similarity, they can interfere with various biological processes, particularly the synthesis of nucleic acids and proteins. This ability to disrupt essential cellular functions has made pyrimidine analogues a cornerstone in the development of anticancer and antiviral drugs for decades. nih.govwipo.int The core of this compound is a cyclopenta[d]pyrimidine ring system, which has been a focus of research due to its potential biological activities, including antitumor and antimicrobial properties. umich.edu The specific substitutions on this scaffold in this compound are the result of targeted design to enhance its therapeutic potential. scilit.comresearchgate.net

Significance as a Lead Scaffold in Anti-Microtubule Therapeutic Development

The primary significance of this compound in therapeutic research lies in its function as an anti-microtubule agent. scilit.com Microtubules are key components of the cytoskeleton and are crucial for cell division (mitosis), intracellular transport, and maintaining cell structure. chemscene.com Agents that disrupt microtubule dynamics can selectively kill rapidly dividing cells, such as cancer cells, making microtubules a validated and important target for cancer chemotherapy. chemscene.com

This compound and its closely related analogues have been shown to act as potent inhibitors of tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. nih.gov These compounds bind to the colchicine (B1669291) site on β-tubulin, which is a distinct binding site targeted by other successful anti-microtubule agents. researchgate.netnih.gov The development of compounds like this compound represents an effort to create new drugs that can overcome some of the limitations of existing microtubule inhibitors, such as drug resistance. scilit.com Research has indicated that certain cyclopenta[d]pyrimidine derivatives are effective against cancer cells that have developed resistance to other microtubule-targeting drugs. scilit.comchemscene.com

The cyclopenta[d]pyrimidine scaffold, for which this compound is a key example, is considered a "lead scaffold" in drug discovery. This means it serves as a starting point for the synthesis of a series of related compounds, or analogues, to optimize potency, selectivity, and pharmacokinetic properties. scilit.comresearchgate.net

Detailed Research Findings

Extensive research has been conducted on the class of compounds to which this compound belongs. Structure-activity relationship (SAR) studies have been pivotal in identifying the key chemical features responsible for their potent anti-microtubule and cytotoxic activities.

A series of 21 substituted cyclopenta[d]pyrimidines were synthesized to explore the SAR of this class of compounds. scilit.com These studies revealed that the N-methyl and a 4'-methoxy group on the phenyl ring are important for potent activity. scilit.com Interestingly, a substituent at the 6-position of the cyclopenta[d]pyrimidine core was found to be unnecessary for activity. scilit.com

One of the most potent compounds identified in these studies, a close analogue of this compound, demonstrated inhibitory activity against tumor cell proliferation in the nanomolar range and was up to 7-fold more potent than the initial lead compound. scilit.com This analogue also showed the ability to inhibit cancer cell proliferation regardless of the status of P-glycoprotein (Pgp) or βIII-tubulin, both of which are known to confer resistance to several anti-tubulin agents. scilit.com

Mechanistic studies have confirmed that these cyclopenta[d]pyrimidine derivatives cause a loss of cellular microtubules, inhibit the polymerization of purified tubulin, and competitively inhibit the binding of colchicine to tubulin. nih.gov This confirms their mechanism of action as colchicine-site microtubule inhibitors.

The table below summarizes the key characteristics and findings related to the cyclopenta[d]pyrimidine scaffold of this compound.

| Property | Description | Reference |

| Compound Class | Pyrimidine Analogue | umich.edu |

| Core Scaffold | Cyclopenta[d]pyrimidine | umich.eduscilit.com |

| Mechanism of Action | Anti-microtubule agent; Tubulin polymerization inhibitor | scilit.comnih.gov |

| Binding Site | Colchicine site on β-tubulin | nih.gov |

| Key SAR Findings | N-methyl and 4'-methoxy groups are important for activity | scilit.com |

| Significance | Lead scaffold for potent, water-soluble anti-microtubule agents | scilit.com |

| Advantage | Can overcome Pgp and βIII-tubulin mediated drug resistance | scilit.com |

Structure

2D Structure

Properties

CAS No. |

821782-75-6 |

|---|---|

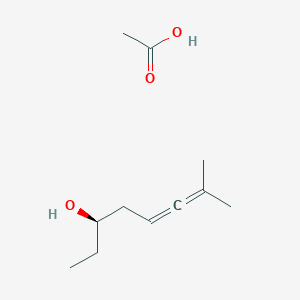

Molecular Formula |

C11H20O3 |

Molecular Weight |

200.27 g/mol |

InChI |

InChI=1S/C9H16O.C2H4O2/c1-4-9(10)7-5-6-8(2)3;1-2(3)4/h5,9-10H,4,7H2,1-3H3;1H3,(H,3,4)/t9-;/m1./s1 |

InChI Key |

GUYBMTXEQUTLQI-SBSPUUFOSA-N |

Isomeric SMILES |

CC[C@H](CC=C=C(C)C)O.CC(=O)O |

Canonical SMILES |

CCC(CC=C=C(C)C)O.CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cid 71419822 Analogues

Strategies for the Synthesis of the Cyclopenta[d]pyrimidine Core

The construction of the cyclopenta[d]pyrimidine core can be achieved through several synthetic routes, often involving the cyclization of appropriately substituted cyclopentane (B165970) and pyrimidine (B1678525) precursors. One common approach involves the condensation of a cyclopentanone (B42830) derivative with a reagent that provides the pyrimidine ring.

For instance, the cyclization of a 2-aminocyclopentene-1-carbonitrile with an amidine or a similar reagent can lead to the formation of the fused ring system. Another strategy involves the reaction of a β-ketoester incorporated into a cyclopentane ring with urea (B33335) or thiourea (B124793) to build the pyrimidine moiety.

A documented synthetic method for a related cyclopenta[d]pyrimidine derivative involves the cyclization of a commercially available starting material with acetamidine (B91507) hydrochloride and potassium tert-butoxide in dimethylformamide (DMF) to yield the core structure. nih.gov Subsequent chlorination with excess phosphorus oxychloride (POCl3) can then provide a 4-chlorocyclopenta[d]pyrimidine intermediate, which is a versatile precursor for further modifications. nih.gov

The choice of synthetic strategy often depends on the desired substitution pattern on both the cyclopentane and pyrimidine rings, as well as the availability of starting materials. The reaction conditions, such as the choice of solvent, temperature, and catalyst, are optimized to maximize the yield and purity of the cyclopenta[d]pyrimidine core.

Rational Chemical Modifications for Analog Generation and Biological Evaluation

Once the cyclopenta[d]pyrimidine core is synthesized, a variety of chemical modifications can be introduced to generate a library of analogues for biological screening. These modifications are often guided by structure-activity relationship (SAR) studies and computational modeling to enhance potency, selectivity, and pharmacokinetic properties.

Strategic structural modifications can be made at various positions of the pyrimidine scaffold, allowing for the generation of mono-, di-, tri-, and tetra-substituted derivatives to achieve greater affinity and selectivity for biological targets. nih.gov

Key positions for modification on the cyclopenta[d]pyrimidine scaffold include:

The 2- and 4-positions of the pyrimidine ring: These positions are frequently targeted for introducing various substituents. For example, the 4-chloro group of a 4-chlorocyclopenta[d]pyrimidine intermediate can undergo nucleophilic displacement with various amines to introduce diversity. nih.gov This allows for the exploration of different side chains that can interact with specific pockets of a biological target.

A study on a series of tubulin targeting agents with a cyclopenta[d]pyrimidine scaffold explored varying the heteroatom substituent at the 4'-position of an aniline (B41778) moiety attached to the pyrimidine ring, the basicity of the amino group at the 4-position, and conformational restrictions. nih.gov These modifications led to the discovery of compounds with potent antiproliferative activities. nih.gov For instance, an S-methyl analog demonstrated higher potency compared to its oxygenated counterpart. nih.gov

The biological evaluation of these newly synthesized analogues is a critical step in the drug discovery process. In vitro assays are commonly used to determine the biological activity of the compounds, such as their ability to inhibit a specific enzyme or their cytotoxic effects on cancer cell lines. The data obtained from these evaluations guide further rounds of chemical synthesis and optimization.

Table 1: Examples of Chemical Modifications on a Pyrimidine Core and their Reported Effects

| Modification | Position of Modification | Resulting Compound Series/Example | Reported Biological Effect | Reference |

| Introduction of various amines | Position 6 of the pyrimidine core | Series 1 and 2 | Varied anti-proliferative activity against different cancer cell lines | mdpi.comnih.govresearchgate.net |

| N-benzylation | 2-aniline ring | N-benzyl derivatives (e.g., 2a) | Generally endowed with higher potencies compared to the hit compound | mdpi.comnih.govresearchgate.net |

| Introduction of two aromatic amines | Pyrimidine core | Derivative 3 | More effective decrease in cell viability compared to the hit compound | mdpi.com |

| Introduction of a free amino group | Position 2 of the pyrimidine ring | Compounds 5a and 5b | Identified as potent bone anabolic agents | nih.gov |

| Substitution with a hexanamide (B146200) group | N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl) | Compound 18a | Identified as a highly efficacious orally bioavailable bone anabolic agent | nih.govrsc.org |

| O-demethylation | para-methoxyphenyl moiety | Compound 2 | Found to be much less potent than the parent compound | nih.gov |

Elucidation of Molecular and Cellular Mechanisms of Action of Cid 71419822

Interaction with Tubulin and Perturbation of Microtubule Dynamics

CID 71419822 exerts its effects primarily through its interaction with tubulin, the fundamental protein component of microtubules. patsnap.com Microtubules are dynamic polymers that are essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell structure. nih.gov The disruption of microtubule dynamics is a key mechanism of action for many anti-cancer agents. patsnap.com

This compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization. nih.govresearchgate.net It binds to soluble β-tubulin, preventing its assembly into microtubules without affecting the dynamics of already formed microtubules. drugbank.com The binding site of this compound is in the vicinity of the colchicine-binding domain on β-tubulin, at the interface between the α- and β-tubulin subunits. nih.govonclive.comnih.gov However, its binding is distinct from that of colchicine (B1669291), as well as other classes of microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. nih.govbeyondspringpharma.com Photoaffinity labeling studies have suggested that this compound binds in the boundary region between α- and β-tubulin, rather than directly within the colchicine binding cavity. nih.govresearchgate.net

Research has shown that this compound can be more potent than colchicine in inhibiting microtubule formation in cell-free assays. nih.gov Furthermore, studies have indicated that this compound exhibits selective inhibition of different tubulin isotypes. Specifically, it has been shown to selectively inhibit the αβII isotype over the αβIII isotype. csic.es This is significant because the overexpression of the αβIII tubulin isotype has been linked to resistance to other tubulin-targeting drugs. csic.es

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound (Plinabulin) | 2.4 | nih.gov |

| Colchicine | 7.6 | nih.gov |

Impact on Cell Proliferation and Cell Cycle Progression Pathways

By disrupting microtubule dynamics, this compound effectively halts cell division, leading to an anti-proliferative effect in rapidly dividing cancer cells. patsnap.com The proper formation and function of the mitotic spindle, which is composed of microtubules, is crucial for the segregation of chromosomes during mitosis. The inhibition of tubulin polymerization by this compound prevents the formation of a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle. patsnap.comnih.gov

Specifically, treatment with this compound has been shown to halt mitosis at the prometaphase stage. nih.gov This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis. patsnap.comashpublications.orgnih.gov The anti-proliferative activity of this compound has been demonstrated in various cancer cell lines. For instance, in glioblastoma cells, this compound suppressed cell proliferation and colony formation. nih.gov Similarly, in multiple myeloma cells, it induced cell death and was shown to trigger early mitotic arrest. ashpublications.orgnih.gov

| Cell Line | IC50 (nM) | Reference |

|---|---|---|

| A172 | 22.20 | nih.gov |

| T98G | 20.55 | nih.gov |

Downstream Molecular Signaling Pathways Affected by this compound

The interaction of this compound with tubulin initiates a cascade of downstream signaling events that contribute to its anti-cancer and immunomodulatory effects. A key event is the release of Guanine Nucleotide Exchange Factor-H1 (GEF-H1) from the microtubule network. beyondspringpharma.compatsnap.com

The release and activation of GEF-H1 trigger downstream signaling pathways, most notably the c-Jun N-terminal kinase (JNK) pathway. researchgate.netfrontiersin.org The sustained activation of the JNK stress response pathway is associated with the induction of apoptosis. nih.gov Mechanistic studies have confirmed that this compound-induced apoptosis in multiple myeloma cells is mediated through the activation of caspases-3, -8, and -9, and is associated with the phosphorylation of JNK. nih.gov

The GEF-H1/JNK signaling axis also plays a crucial role in the immunomodulatory functions of this compound. researchgate.net This pathway is required for the activation and maturation of dendritic cells, which are potent antigen-presenting cells essential for initiating anti-tumor immune responses. beyondspringpharma.compatsnap.com The maturation of dendritic cells leads to enhanced antigen presentation and subsequent activation of T-cells, contributing to the adaptive immune response against cancer cells. oncnursingnews.comonclive.com Furthermore, this signaling pathway is involved in the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory M1 phenotype, which has anti-tumor functions. frontiersin.org

In addition to the GEF-H1/JNK pathway, this compound has been shown to affect other signaling cascades. In glioblastoma cells, it has been found to exert its anti-proliferative effects via the PI3K/AKT/mTOR signaling pathway, leading to a reduction in the phosphorylation of AKT and mTOR. nih.gov Moreover, by disrupting the microtubule network, this compound can interfere with the endosomal recycling of the oncoprotein KRAS, leading to decreased downstream PI3K signaling. nih.gov

Preclinical Investigation of Therapeutic Potential for Cid 71419822

Evaluation of Antiproliferative Effects in In Vitro Oncological Models

The antiproliferative effects of CID 71419822 have been evaluated across a diverse range of human cancer cell lines in vitro. These studies have consistently demonstrated its ability to inhibit cell growth, particularly in cancer cells that retain a functional retinoblastoma (Rb) protein. aacrjournals.org

In studies involving breast cancer cell lines, Ribociclib has shown significant inhibitory activity, with a particular potency against estrogen receptor-positive (ER+) cell lines. nih.govmedicaljournalssweden.se For instance, in MDA-MB-231, a triple-negative breast cancer cell line, LEE011 suppressed cell proliferation in a dose-dependent manner. tandfonline.com This was accompanied by a notable decrease in the expression of CDK4/6 and aberrant changes in other proteins within the CDK4/6-cyclin D-Rb-E2F pathway, leading to G0-G1 phase cell cycle arrest and apoptosis. tandfonline.com

The compound's efficacy extends beyond breast cancer. In human colorectal cancer (CRC) cell lines, such as HT-29 and SW480, LEE011 exhibited a dose-dependent inhibitory effect on cell viability, with concentrations between 1 µM and 5 µM significantly inhibiting survival. iiarjournals.org This effect was attributed to the induction of G1 phase arrest through the downregulation of phospho-Rb expression. iiarjournals.org

Furthermore, neuroblastoma cell lines have been identified as being particularly sensitive to Ribociclib. nih.gov In vitro treatment of neuroblastoma cells with Ribociclib resulted in a dose-dependent accumulation of cells in the G0-G1 phase of the cell cycle, especially at concentrations exceeding 100 nmol/L. aacrjournals.org The compound has also demonstrated antiproliferative activity against various other solid tumors and lymphomas in preclinical models. aacrjournals.org

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Breast Cancer (ER+) | Multiple | Predominant inhibitory activity against ER+ cell lines. | nih.govmedicaljournalssweden.se |

| Triple-Negative Breast Cancer | MDA-MB-231 | Dose-dependent suppression of proliferation; induction of G0-G1 arrest and apoptosis. | tandfonline.com |

| Colorectal Cancer | HT-29, SW480 | Dose-dependent inhibition of cell viability; induction of G1 phase arrest. | iiarjournals.org |

| Neuroblastoma | Multiple | High sensitivity; cytostasis at nanomolar concentrations; dose-dependent G0-G1 arrest. | nih.govaacrjournals.org |

| Liposarcoma | Multiple | Diminished retinoblastoma (RB) phosphorylation and dramatically decreased cell growth; arrest at G0-G1. | nih.gov |

Assessment of Antitumor Efficacy in In Vivo Xenograft Models

The antitumor efficacy of this compound observed in vitro has been corroborated by numerous in vivo studies using xenograft models of various human cancers. Oral administration of Ribociclib has demonstrated significant tumor growth inhibition and even regression in these preclinical models. nih.gov

In xenograft models of CDK4-amplified human liposarcoma, oral administration of LEE011 led to an approximate 50% reduction in tumor (18)F-fluorodeoxyglucose uptake. nih.gov This was accompanied by a decrease in tumor biomarkers, including retinoblastoma phosphorylation and bromodeoxyuridine incorporation. nih.gov Continued treatment resulted in the inhibition of tumor growth or induced regression. nih.gov

Significant tumor growth inhibition has also been observed in xenograft models of ER+ breast cancer. nih.govmedicaljournalssweden.se In a xenograft model using the MDA-MB-231 triple-negative breast cancer cell line, tumor growth was remarkably impeded by LEE011 treatment. tandfonline.com

The efficacy of Ribociclib has been demonstrated in other cancer types as well. In neuroblastoma cell line-derived xenograft mouse models, treatment with Ribociclib led to a reduction in phosphorylated Rb and Ki67, resulting in significant tumor growth delay. nih.gov Furthermore, in xenograft models of NRASQ61K-mutant melanoma, the combination of Ribociclib and the MEK inhibitor binimetinib (B1684341) demonstrated enhanced tumor regression compared to either agent alone. nih.gov Ribociclib has also shown tumor growth inhibition in xenograft models of malignant rhabdoid tumors. aacrjournals.org In a Jeko-1 mantle cell lymphoma xenograft model, Ribociclib induced complete tumor regressions at doses comparable to those achievable in humans. aacrjournals.orgresearchgate.net

| Cancer Type | Xenograft Model | Key Findings | Reference |

|---|---|---|---|

| Liposarcoma | Human liposarcoma xenografts | ~50% reduction in tumor (18)F-FDG uptake; decreased tumor biomarkers; tumor growth inhibition/regression. | nih.gov |

| Breast Cancer (ER+) | ER+ breast cancer xenografts | Significant tumor growth inhibition. | nih.govmedicaljournalssweden.se |

| Triple-Negative Breast Cancer | MDA-MB-231 xenografts | Remarkable impediment of tumor growth. | tandfonline.com |

| Neuroblastoma | Neuroblastoma-derived xenografts | Reduction in phosphorylated Rb and Ki67; significant tumor growth delay. | nih.gov |

| Melanoma | NRASQ61K-mutant melanoma xenografts | Enhanced tumor regression in combination with binimetinib. | nih.gov |

| Malignant Rhabdoid Tumor | Malignant rhabdoid tumor xenografts | Demonstrated tumor growth inhibition. | aacrjournals.orgresearchgate.net |

| Mantle Cell Lymphoma | Jeko-1 xenograft model | Complete tumor regressions. | aacrjournals.orgresearchgate.net |

Exploration of Broader Efficacy in Other Pathological Models Through Scaffold Analysis

The therapeutic potential of a compound can sometimes be inferred by analyzing its core chemical structure, or scaffold, and comparing it to other molecules with known biological activities. This compound (Ribociclib) is built upon a pyrrolopyrimidine scaffold. ekb.eg This class of heterocyclic compounds is recognized for its critical role in pharmaceutical drug design and is found in a number of biologically active agents, including those with anticancer, anti-inflammatory, antiviral, and antimicrobial properties. ekb.eg

The pyrrolopyrimidine structure is a key component of several kinase inhibitors, and its versatility allows for the development of targeted therapies against various enzymes. ekb.eg The broader family of pyrimidine-based compounds, to which pyrrolopyrimidines belong, has found widespread therapeutic applications due to its synthetic accessibility and structural diversity. mdpi.com Marketed drugs containing the pyrimidine (B1678525) scaffold are used for a variety of conditions, highlighting the potential for derivatives of this scaffold to be effective in different pathological models. mdpi.com

Analysis of similar heterocyclic scaffolds further underscores this potential. For example, indole (B1671886) derivatives, which also represent a privileged scaffold in medicinal chemistry, have demonstrated a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects. researchgate.net Similarly, quinoline-based hydrazone derivatives are another class of compounds studied for their potential anticancer activity. rsc.org The 2-anilino-2,4-pyrimidine-[5-benzimidazole] scaffold served as a starting point for the development of other potent CDK4/6 inhibitors. aacrjournals.org

The established biological activities of compounds containing these and related scaffolds suggest that derivatives of the pyrrolopyrimidine scaffold found in this compound could be investigated for therapeutic efficacy in a broader range of diseases beyond oncology, such as inflammatory conditions or infectious diseases. However, such applications would require dedicated preclinical and clinical investigation.

Mechanisms of Acquired Resistance to Cid 71419822 and Counter Resistance Strategies

Characterization of Efflux Pump Involvement in Drug Resistance (e.g., P-glycoprotein)

Efflux pumps are a significant mechanism of multidrug resistance in both bacterial and cancer cells. mdpi.comnih.gov These membrane proteins actively transport a wide variety of structurally and functionally diverse compounds out of the cell, thereby reducing the intracellular concentration of a drug and limiting its efficacy. mdpi.combrieflands.com

One of the most well-characterized efflux pumps is P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govwikipedia.org P-gp is an ATP-dependent transporter that can extrude a broad range of xenobiotics, including many anticancer drugs. mdpi.comwikipedia.org The overexpression of P-gp is a common finding in multidrug-resistant cancer cells and is associated with a poor response to chemotherapy. mdpi.comnih.gov In bacteria, efflux pumps belonging to the resistance-nodulation-division (RND) family, among others, contribute to resistance against various antibiotics. nih.govbrieflands.com

The involvement of efflux pumps in resistance can be identified experimentally. A common method involves comparing the minimum inhibitory concentration (MIC) of a drug in the presence and absence of an efflux pump inhibitor, such as carbonyl cyanide 3-chlorophenylhydrazone (CCCP). brieflands.com A significant decrease in the MIC when the inhibitor is present suggests that an efflux pump is actively contributing to resistance. brieflands.com

Interactive Table: Examples of Efflux Pumps and Their Roles

| Efflux Pump Family | Example(s) | Organism Type | Role in Resistance |

| ATP-binding cassette (ABC) | P-glycoprotein (P-gp/MDR1) | Eukaryotic (e.g., cancer cells) | Extrudes a wide range of anticancer drugs, leading to multidrug resistance. mdpi.comnih.govwikipedia.org |

| Resistance-Nodulation-Division (RND) | MexA-MexB-OprM, MexC-MexD-OprJ | Gram-negative bacteria (e.g., Pseudomonas aeruginosa) | Contributes to resistance against various classes of antibiotics. nih.gov |

| Major Facilitator Superfamily (MFS) | TetA(C) | Bacteria (e.g., Escherichia coli) | Mediates resistance to tetracycline (B611298) and can contribute to biofilm formation. mdpi.com |

Role of Target Alterations and Bypass Mechanisms (e.g., βIII-tubulin, FAD-dependent Hydroxylase)

Another primary mechanism of acquired resistance involves alterations in the drug's molecular target. nih.gov These changes can reduce the binding affinity of the drug, rendering it less effective. nih.gov Such alterations often arise from mutations in the gene encoding the target protein. nih.gov

A prominent example in cancer chemotherapy is the alteration of β-tubulin isotypes. nih.gov Microtubule-targeting agents, such as taxanes and vinca (B1221190) alkaloids, rely on binding to tubulin to disrupt microtubule dynamics and induce cell death. Overexpression of the βIII-tubulin isotype is frequently observed in resistant cancer cells and is considered a marker of a poor prognosis. nih.govnih.gov This specific isotype can alter microtubule dynamics in a way that counteracts the stabilizing or destabilizing effects of the drugs. nih.govnih.gov

In the context of antibiotics, resistance can emerge through modifications of the drug target. nih.gov For instance, resistance to fidaxomicin (B1672665) in Clostridioides difficile can arise from mutations in the RNA polymerase subunits RpoB and RpoC, which is the drug's target. nih.gov Similarly, vancomycin (B549263) resistance in enterococci is mediated by enzymes that alter the peptidoglycan synthesis pathway, changing the drug's binding site from D-Ala-D-Ala to D-Ala-D-Ser. nih.gov

Information regarding the role of FAD-dependent hydroxylases as a resistance mechanism was not found in the provided search results.

Interactive Table: Examples of Target Alterations Leading to Resistance

| Drug Class | Target | Alteration | Consequence |

| Taxanes, Vinca Alkaloids | β-tubulin | Overexpression of βIII-tubulin isotype | Reduced drug efficacy due to altered microtubule dynamics. nih.govnih.gov |

| Fidaxomicin | RNA Polymerase (RpoB, RpoC) | Point mutations in the rpoB or rpoC genes | Decreased binding of fidaxomicin to its target. nih.gov |

| Glycopeptides (e.g., Vancomycin) | Peptidoglycan precursors (D-Ala-D-Ala) | Modification of the target to D-Ala-D-Ser by Van operon enzymes | Prevents vancomycin from binding and inhibiting cell wall synthesis. nih.govnih.gov |

Development of Analogues to Circumvent Resistance Phenotypes

A key strategy to combat acquired resistance is the development of new drug analogues that can circumvent the resistance mechanisms. This approach involves modifying the chemical structure of an existing drug to create a new compound that is either not recognized by the efflux pump or can effectively bind to the altered target.

For resistance mediated by efflux pumps, new analogues might be designed to have lower affinity for the pump's substrate-binding site. Alternatively, they could be developed as "stealth" molecules that can enter the cell without being recognized and expelled.

In cases of target-mediated resistance, medicinal chemists aim to design analogues that can accommodate the changes in the target's structure. For example, if a mutation in a target protein prevents a drug from binding due to steric hindrance, a new analogue might be synthesized with a smaller chemical group at that position. The goal is to restore the binding affinity and, consequently, the drug's activity against the resistant cells.

The development of such analogues is a complex process that relies on a deep understanding of the structure-activity relationships of the drug and the molecular basis of the resistance mechanism. While a promising strategy, there is currently no publicly available information detailing the development of analogues specifically for CID 71419822 to address resistance.

Advanced Research Methodologies and Future Directions in Cid 71419822 Research

Application of High-Throughput Screening for Novel Modulators of CID 71419822 Pathways

High-throughput screening (HTS) is a critical technology for identifying the primary biological targets of compounds like this compound and its derivatives. vulcanchem.com This methodology allows for the rapid testing of a compound against large libraries of biological targets, such as kinases and G-protein coupled receptors (GPCRs), to uncover potential therapeutic interactions. vulcanchem.com For the broader class of cyclopenta[d]pyrimidines, HTS has been instrumental in identifying their potential as kinase inhibitors. vulcanchem.com

The process of HTS involves several key steps:

Assay Development: Creating a robust and reproducible biological assay that can be miniaturized and automated.

Library Screening: Testing the compound against a diverse collection of molecular targets.

Hit Identification: Identifying compounds that show significant activity in the primary screen.

Hit-to-Lead Optimization: Modifying the structure of the initial hits to improve potency, selectivity, and pharmacokinetic properties.

A notable example within the broader cyclopenta[d]pyrimidine class involved modifying the core structure, which led to the discovery of a potent JAK2 inhibitor with an IC50 of 12 nM. vulcanchem.com This highlights the power of HTS in conjunction with medicinal chemistry to develop highly specific and effective drug candidates. The initial identification of such compounds often relies on screening against comprehensive kinase panels to pinpoint therapeutic targets. vulcanchem.com

Computational Biology Approaches in Structure-Based Drug Design for Cyclopenta[d]pyrimidines

Computational biology, particularly structure-based drug design (SBDD), plays a pivotal role in expediting the discovery and optimization of drugs derived from the cyclopenta[d]pyrimidine scaffold. core.ac.uk These methods utilize the three-dimensional structures of target proteins to design molecules that can bind with high affinity and specificity. isef.net

Molecular docking is a key technique in SBDD, used to predict the binding orientation and affinity of a ligand to its target. vulcanchem.commdpi.com For instance, docking studies with cyclopenta[d]pyrimidine derivatives have been used to understand their interaction with the colchicine (B1669291) binding site of tubulin. nih.gov These computational models can guide the synthesis of new analogs with improved properties. mdpi.com

The general workflow for SBDD in the context of cyclopenta[d]pyrimidines involves:

Target Identification and Validation: Identifying a biologically relevant target.

Structure Determination: Obtaining the 3D structure of the target protein, often through X-ray crystallography or cryo-electron microscopy.

In Silico Screening and Docking: Computationally screening libraries of compounds and docking them into the active site of the target.

Lead Optimization: Using the structural information to guide the chemical modification of lead compounds to enhance their binding and pharmacological properties.

Deep learning and generative models are also emerging as powerful tools in drug design, capable of generating novel molecular structures with desired properties. isef.net These advanced computational approaches promise to further accelerate the development of new drugs based on the cyclopenta[d]pyrimidine framework. isef.net

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound and related compounds, researchers are increasingly turning to "omics" technologies. These approaches, including transcriptomics, proteomics, and metabolomics, provide a global view of the changes occurring within a biological system in response to a chemical compound. d-nb.info

| Omics Technology | Description | Application in Drug Research |

| Transcriptomics | The study of the complete set of RNA transcripts produced by the genome. | Identifies changes in gene expression that can reveal the pathways affected by a compound. d-nb.info |

| Proteomics | The large-scale study of proteins, their structures, and functions. | Reveals alterations in protein levels and post-translational modifications, providing insight into the compound's mechanism of action. d-nb.info |

| Metabolomics | The scientific study of the set of metabolites present within an organism, cell, or tissue. | Uncovers changes in metabolic pathways, which can be crucial for understanding both the efficacy and potential side effects of a drug. smolecule.com |

| Metallomics | The study of the interactions and functional roles of metal ions in biological systems. | Can provide insights into the mechanisms of action of potential metallodrugs. researchgate.net |

The integration of these omics platforms can help to identify not only the primary targets of a drug but also its off-target effects and potential mechanisms of resistance. d-nb.info For instance, analyzing the metabolic pathways affected by a cyclopenta[d]pyrimidine derivative can provide crucial information about its in vivo activity. smolecule.com This comprehensive approach is essential for building a complete picture of a compound's biological activity and for advancing its development towards clinical applications.

Unexplored Therapeutic Applications and Identified Research Gaps for this compound

While the cyclopenta[d]pyrimidine scaffold has shown promise in areas such as cancer and infectious diseases, there remain significant opportunities for further research and development. ontosight.ai The diverse biological activities exhibited by this class of compounds suggest that their therapeutic potential may extend to other disease areas. ontosight.airesearchtrend.net

Identified Research Gaps and Future Directions:

Target Identification: A primary research gap for this compound is the definitive identification of its primary biological targets. vulcanchem.com High-throughput screening against a broader range of target classes is necessary. vulcanchem.comvulcanchem.com

Exploration of New Therapeutic Areas: The known anti-inflammatory, antimicrobial, and antiviral properties of pyrimidine (B1678525) derivatives suggest that compounds like this compound could be investigated for these applications. ontosight.airesearchtrend.netmdpi.com

Pharmacokinetic Profiling: There is a need for detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its behavior in biological systems. smolecule.com

Prodrug Strategies: For compounds with suboptimal physicochemical properties, such as poor membrane permeability, the development of prodrugs could enhance their bioavailability. vulcanchem.com

Potential Unexplored Therapeutic Applications:

| Therapeutic Area | Rationale |

| Neurodegenerative Diseases | Some kinase inhibitors have shown potential in treating neurodegenerative disorders. |

| Autoimmune Diseases | The immunomodulatory effects of certain kinase inhibitors could be beneficial in autoimmune conditions. |

| Parasitic Infections | Pyrimidine analogs have been investigated as antiprotozoal agents. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.